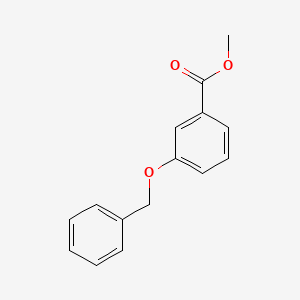

Methyl 3-(benzyloxy)benzoate

概述

描述

Methyl 3-(benzyloxy)benzoate is an organic compound with the molecular formula C15H14O3. It is an ester derived from benzoic acid and benzyl alcohol. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and fine chemicals .

准备方法

Synthetic Routes and Reaction Conditions: Methyl 3-(benzyloxy)benzoate can be synthesized through several methods. One common method involves the esterification of 3-hydroxybenzoic acid with benzyl alcohol in the presence of an acid catalyst. The reaction typically proceeds as follows: [ \text{3-Hydroxybenzoic acid} + \text{Benzyl alcohol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} ]

Another method involves the transesterification of methyl 3-hydroxybenzoate with benzyl alcohol under acidic conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and higher yields .

化学反应分析

Oxidative Deprotection of the Benzyloxy Group

The benzyl ether group undergoes oxidative cleavage under mild conditions. A nitroxyl radical catalyst (e.g., 2,2,6,6-tetramethylpiperidine-1-oxyl) with phenyl iodonium bis(trifluoroacetate) (PIFA) selectively removes the benzyl group at ambient temperature, yielding methyl 3-hydroxybenzoate (Table 1) .

Table 1: Oxidative Deprotection Conditions

| Reagents/Conditions | Product | Yield |

|---|---|---|

| PIFA, nitroxyl radical, 25°C, 12 h | Methyl 3-hydroxybenzoate | 85–92% |

This method avoids hydrogenation-sensitive functional groups, making it advantageous for complex substrates .

Ester Hydrolysis (Saponification)

The methyl ester moiety is hydrolyzed under basic conditions. Treatment with aqueous potassium hydroxide (KOH) in ethanol at reflux cleaves the ester bond, producing 3-(benzyloxy)benzoic acid (Table 2) .

Table 2: Saponification Parameters

| Reagents/Conditions | Product | Yield |

|---|---|---|

| 1M KOH, ethanol, reflux, 4 h | 3-(Benzyloxy)benzoic acid | 97% |

Acidification of the reaction mixture with HCl precipitates the carboxylic acid, which is isolated via filtration .

Transesterification Reactions

The methyl ester group participates in transesterification with alcohols under acidic or basic catalysis. For example, refluxing with benzyl alcohol and sulfuric acid replaces the methyl group with a benzyl group, forming benzyl 3-(benzyloxy)benzoate.

Key Conditions :

-

Catalyst: H₂SO₄ (0.5 eq)

-

Solvent: Toluene

-

Temperature: 110°C, 6 h

Selective Functionalization

The aromatic ring’s electron-rich benzyloxy group directs electrophilic substitution. Nitration with concentrated HNO₃/H₂SO₄ at 0°C predominantly yields the para-nitro derivative, while bromination (Br₂/FeBr₃) produces the ortho-bromo product.

Table 3: Electrophilic Substitution Outcomes

| Reaction | Reagents/Conditions | Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | Methyl 3-(benzyloxy)-4-nitrobenzoate |

| Bromination | Br₂, FeBr₃, 25°C | Methyl 3-(benzyloxy)-5-bromobenzoate |

Reduction of the Ester Group

Lithium aluminum hydride (LiAlH₄) reduces the ester to the corresponding alcohol, 3-(benzyloxy)benzyl alcohol, in anhydrous tetrahydrofuran (THF) .

Optimized Protocol :

-

Reagent: LiAlH₄ (2 eq)

-

Solvent: THF, 0°C → 25°C

-

Reaction Time: 3 h

-

Yield: 89%

科学研究应用

Organic Synthesis

Methyl 3-(benzyloxy)benzoate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique benzyloxy substitution allows for various chemical transformations, making it valuable in the development of new compounds.

Key Reactions

- Esterification : It can be synthesized through esterification reactions involving 3-hydroxybenzoic acid and benzyl alcohol in the presence of acid catalysts.

- Transesterification : Another method includes transesterification of methyl 3-hydroxybenzoate with benzyl alcohol.

Pharmaceutical Development

This compound plays a role in the pharmaceutical industry, particularly in developing drugs with anti-inflammatory and analgesic properties. It can act as a substrate for enzymes like esterases, facilitating the study of enzyme-catalyzed reactions.

Case Study: Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit anti-inflammatory effects, potentially due to their ability to inhibit specific pathways involved in inflammation.

Biological Research

In biological studies, this compound is utilized to probe enzyme activity, particularly those involved in hydrolyzing ester bonds. This helps elucidate metabolic pathways and the role of esters in biological systems.

Industrial Applications

The compound is also employed in producing fine chemicals and as a flavoring agent within the food industry. Its pleasant aromatic properties make it suitable for use in fragrances and flavorings.

Enzymatic Hydrolysis

The hydrolysis reaction can be represented as follows:

作用机制

The mechanism of action of methyl 3-(benzyloxy)benzoate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for esterases, enzymes that hydrolyze ester bonds. This hydrolysis results in the formation of benzoic acid and benzyl alcohol, which can further participate in metabolic pathways .

相似化合物的比较

Methyl benzoate: An ester of benzoic acid and methanol, used as a solvent and in the synthesis of other chemicals.

Ethyl benzoate: An ester of benzoic acid and ethanol, used in fragrances and flavorings.

Benzyl benzoate: An ester of benzoic acid and benzyl alcohol, used as a medication and insect repellent.

Uniqueness: Methyl 3-(benzyloxy)benzoate is unique due to its specific benzyloxy substitution, which imparts distinct chemical properties and reactivity compared to other benzoate esters. This substitution makes it particularly useful in organic synthesis and pharmaceutical applications .

生物活性

Methyl 3-(benzyloxy)benzoate is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound, with the molecular formula and a molecular weight of 272.30 g/mol, is characterized by a benzoate moiety substituted with a benzyloxy group. The presence of this functional group contributes to its unique chemical behavior and biological activity.

Antioxidant Properties

Research indicates that compounds with phenolic structures, such as this compound, often exhibit antioxidant properties. These properties are attributed to their ability to scavenge free radicals, thereby providing protection against oxidative stress-related diseases. The presence of hydroxyl groups in the structure enhances these antioxidant capabilities.

Antimicrobial Activity

This compound has shown promising antimicrobial activity against various pathogens. Studies have indicated that it may inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, derivatives of similar compounds have demonstrated minimal inhibitory concentrations (MICs) as low as 1 µg/mL against resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae .

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have been explored in various studies. It may interact with inflammatory pathways, inhibiting the production of pro-inflammatory cytokines and mediators. This interaction suggests a therapeutic potential for conditions characterized by inflammation .

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It acts as a substrate for esterases, leading to hydrolysis into benzoic acid and benzyl alcohol, which can further participate in metabolic pathways . Additionally, the benzyloxy groups may influence enzyme activity and receptor interactions, although specific targets remain under investigation .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound derivatives against Mycobacterium tuberculosis. The compounds exhibited significant activity with IC50 values below 1 µg/mL, indicating strong potential as anti-tubercular agents .

Anti-inflammatory Research

Another study focused on the anti-inflammatory properties of this compound in a murine model of acute inflammation. The results showed a marked reduction in edema and pro-inflammatory cytokine levels in treated groups compared to controls, supporting its therapeutic potential for inflammatory diseases .

Comparative Analysis of Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Benzoate derivative | Antioxidant, antimicrobial |

| Methyl 3,4,5-Tris(benzyloxy)benzoate | Gallate derivative | Antioxidant, anti-inflammatory |

| Methyl 4-(benzyloxy)benzoate | Benzoate derivative | Antimicrobial |

This table illustrates how this compound compares to similar compounds in terms of structure and biological activity.

属性

IUPAC Name |

methyl 3-phenylmethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-15(16)13-8-5-9-14(10-13)18-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQEGUSMZKSIFJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70538502 | |

| Record name | Methyl 3-(benzyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79678-37-8 | |

| Record name | Methyl 3-(benzyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。